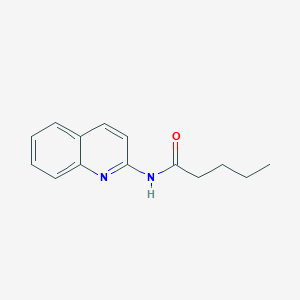

N-(Quinolin-2-yl)pentanamide

描述

N-(Quinolin-2-yl)pentanamide is a synthetic compound featuring a quinoline core substituted at the 2-position with a pentanamide group. It is synthesized via a two-step reaction: (1) condensation of quinolin-2-amine with 5-bromopentanoyl chloride to form 5-bromo-N-(quinolin-2-yl)pentanamide (8b) , followed by (2) nucleophilic substitution of the bromide with arylpiperazines under basic conditions (e.g., K₂CO₃ in acetone) . This modular synthesis allows for structural diversification of the arylpiperazine moiety, enabling systematic exploration of structure-activity relationships (SARs). Key spectral data include:

属性

分子式 |

C14H16N2O |

|---|---|

分子量 |

228.29 g/mol |

IUPAC 名称 |

N-quinolin-2-ylpentanamide |

InChI |

InChI=1S/C14H16N2O/c1-2-3-8-14(17)16-13-10-9-11-6-4-5-7-12(11)15-13/h4-7,9-10H,2-3,8H2,1H3,(H,15,16,17) |

InChI 键 |

JUTMQZZDKHRKAG-UHFFFAOYSA-N |

规范 SMILES |

CCCCC(=O)NC1=NC2=CC=CC=C2C=C1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

One of the synthetic routes for N-(Quinolin-2-yl)pentanamide involves the reaction of 5-bromo-N-(quinolin-2-yl)pentanamide with 1-(3,5-dichlorophenyl)piperazine in the presence of potassium carbonate in acetone. The reaction mixture is refluxed for 24 hours and then cooled to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

化学反应分析

Types of Reactions

N-(Quinolin-2-yl)pentanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Substitution reactions can occur at the quinoline ring or the amide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

科学研究应用

Chemistry: As a ligand for coordination chemistry and catalysis.

Biology: As a probe for studying biological processes involving dopamine receptors.

Industry: Potential use in the development of new materials and pharmaceuticals.

作用机制

The mechanism of action of N-(Quinolin-2-yl)pentanamide involves its interaction with dopamine receptors, particularly the D3 receptor. The compound binds to the receptor and modulates its activity, which can influence various physiological processes such as movement, mood, and cognition . The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathways associated with dopamine receptors.

相似化合物的比较

Structural Analogs: Arylpiperazine-Substituted Derivatives

A comparative analysis is summarized below:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro (e.g., 11c, 11d) and trifluoromethyl (10c) substituents enhance molecular stability and may influence receptor binding .

- Quinoline Position: Derivatives with quinolin-3-yl (e.g., 10c, 10d) exhibit distinct NMR shifts (e.g., δ 8.89 ppm for quinoline-H) compared to quinolin-2-yl analogs, suggesting altered electronic environments .

- Synthetic Yields : Yields vary with substituent reactivity (e.g., 44% for 11a vs. 32% for 10c), likely due to steric or electronic effects during nucleophilic substitution .

Functional Analogs: Pentanamide-Based Bioactive Compounds

N-(4-Methoxyphenyl)pentanamide (N4MP), a structurally simplified pentanamide, serves as a pharmacological comparator:

Key Observations :

- Structural Simplicity: N4MP lacks the quinoline and arylpiperazine moieties, resulting in lower molecular complexity and cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。